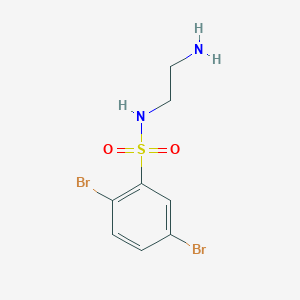

N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-2,5-dibromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2N2O2S/c9-6-1-2-7(10)8(5-6)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQBKFCJWIZQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)NCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, including enzyme inhibition, cytotoxic effects, and possible therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a dibromobenzene ring with an aminoethyl side chain. This structure is significant as it influences the compound's interactions with biological targets.

1. Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, particularly carbonic anhydrases (CAs) and α-glucosidases. Research indicates that compounds with similar structures exhibit significant inhibitory activity against these enzymes:

- α-Glucosidase Inhibition : Compounds related to this compound have shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, derivatives of sulfonamides demonstrated IC50 values ranging from 7.52 to 147.32 μM, indicating varying degrees of effectiveness compared to standard inhibitors like acarbose .

- Carbonic Anhydrase Inhibition : The compound may also act as an inhibitor of carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance. Studies have shown that modifications of sulfonamide structures can enhance their binding affinity to CAs, suggesting potential therapeutic applications in conditions like glaucoma and edema .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example, certain analogs have been shown to reduce the viability of cancer cell lines such as HT-29 and MDA-MB-231, indicating their potential as chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the sulfonamide moiety significantly affect the compound's efficacy against cancer cells .

Case Study 1: Antidiabetic Potential

A study evaluated a series of sulfonamide derivatives for their antidiabetic properties by assessing their inhibitory effects on α-amylase and α-glucosidase enzymes. The most active compounds exhibited IC50 values lower than those of standard drugs, demonstrating their potential as alternative treatments for diabetes .

Case Study 2: Anticancer Efficacy

In another investigation, a novel series of sulfonamide derivatives was synthesized and tested against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity in hypoxic conditions, which are often present in tumor environments. This suggests that this compound and its analogs could be further explored for targeted cancer therapies .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Scientific Research Applications

N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide is a sulfonamide compound that is useful in research. The molecular formula is C8H10Br2N2O2S, and its molecular weight is 358.05 g/mol. The purity is usually 95%.

Biological Activities

This compound has potential biological activities, including enzyme inhibition, cytotoxic effects, and possible therapeutic applications.

Enzyme Inhibition

Sulfonamides can inhibit enzymes like carbonic anhydrases (CAs) and α-glucosidases. Compounds related to this compound have shown the following:

- α-Glucosidase Inhibition Sulfonamide derivatives have demonstrated IC50 values from 7.52 to 147.32 μM, which indicates effectiveness in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism.

- Carbonic Anhydrase Inhibition this compound may inhibit carbonic anhydrases (CAs), which are critical in respiration and acid-base balance. Modifications of sulfonamide structures can enhance their binding affinity to CAs, suggesting potential therapeutic applications in conditions like glaucoma and edema.

Anticancer Activity

Sulfonamide derivatives have anticancer potential. Analogs have reduced the viability of cancer cell lines like HT-29 and MDA-MB-231, suggesting they could be chemotherapeutic agents. The structure-activity relationship (SAR) analysis showed that specific substitutions on the sulfonamide moiety significantly affect the compound's efficacy against cancer cells.

Case Studies

Case Study 1: Antidiabetic Potential

A study evaluated a series of sulfonamide derivatives for their antidiabetic properties by assessing their inhibitory effects on α-amylase and α-glucosidase enzymes. The most active compounds exhibited IC50 values lower than those of standard drugs, demonstrating their potential as alternative treatments for diabetes.

Case Study 2: Anticancer Efficacy

A novel series of sulfonamide derivatives was synthesized and tested against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity in hypoxic conditions, which are often present in tumor environments. This suggests that this compound and its analogs could be further explored for targeted cancer therapies.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Sulfonamides inhibit carbonic anhydrases (CAs) and α-glucosidases. Modifications of sulfonamide structures can enhance their binding affinity to CAs, suggesting potential therapeutic applications. |

| α-Glucosidase Inhibition | Sulfonamide derivatives have demonstrated IC50 values ranging from 7.52 to 147.32 μM, indicating effectiveness in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. |

| Carbonic Anhydrase | This compound may inhibit carbonic anhydrases (CAs), which are critical in respiration and acid-base balance. |

| Anticancer Activity | Analogs have reduced the viability of cancer cell lines like HT-29 and MDA-MB-231, suggesting they could be chemotherapeutic agents. The structure-activity relationship (SAR) analysis showed that specific substitutions on the sulfonamide moiety significantly affect the compound's efficacy against cancer cells. |

| Antidiabetic Properties | Sulfonamide derivatives have antidiabetic properties. The most active compounds exhibited IC50 values lower than those of standard drugs, demonstrating their potential as alternative treatments for diabetes. |

| Enhanced Cytotoxicity | Specific modifications led to enhanced cytotoxicity in hypoxic conditions, which are often present in tumor environments. This suggests that this compound and its analogs could be further explored for targeted cancer therapies. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide with compounds sharing structural motifs (halogenation, sulfonamide/sulfonate, or aminoalkyl groups), based on available evidence and chemical principles.

Structural Analogues from Evidence

Functional Group Analysis

- Halogenation: The 2,5-dibromo substitution in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-halogenated sulfonamides (e.g., benzenesulfonamide, logP ~0.5), enhancing membrane permeability but reducing aqueous solubility .

- Sulfonamide vs. Sulfonate : Sulfonamides (R-SO₂-NH-R’) are less polar than sulfonates (R-SO₃⁻) due to the absence of a charged group. This difference affects solubility and binding interactions (e.g., sulfonates may exhibit stronger ionic interactions) .

- Aminoethyl Group: The primary amine in the target compound offers higher basicity (pKa ~9–10) than tertiary amines (pKa ~7–8, as in the cyclohexane derivative ), favoring protonation in physiological pH and enhancing water solubility.

Preparation Methods

Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This intermediate is generally prepared by sulfonation of 1,4-dibromobenzene followed by chlorination of the resulting sulfonic acid:

- Sulfonation: 1,4-dibromobenzene is treated with chlorosulfonic acid (ClSO3H) under controlled temperature (0–5 °C) to introduce the sulfonic acid group at position 1.

- Chlorination: The sulfonic acid group is then converted to sulfonyl chloride by reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.

This process yields 2,5-dibromobenzenesulfonyl chloride, a reactive intermediate for sulfonamide formation.

Coupling with 2-Aminoethylamine

The sulfonyl chloride is reacted with 2-aminoethylamine to form N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide:

- The reaction is typically carried out in an aqueous or mixed solvent system (e.g., water/ethanol) with a base such as sodium acetate or triethylamine to neutralize the hydrochloric acid formed.

- The mixture is stirred at elevated temperatures (around 80–85 °C) for several hours (4–8 h) to ensure complete conversion.

- The product precipitates out or can be extracted and purified by recrystallization from ethanol or other suitable solvents.

This method parallels the sulfonylation and amine coupling procedures described for related sulfonamide compounds, such as 2-aminothiazole sulfonamides, which have been synthesized via sulfonyl chloride intermediates followed by alkylation or amine coupling with high yields and purity.

Supporting Research Findings and Data

Research on sulfonamide synthesis, including derivatives structurally related to this compound, provides insights into reaction mechanisms and optimization:

- Electrochemical oxidative coupling methods have been reported to form sulfonamides via thiol and amine coupling, involving intermediate sulfenamide and sulfinamide species, indicating potential alternative synthetic routes.

- Classical sulfonylation followed by amine coupling remains the most straightforward and scalable approach for preparing aromatic sulfonamides with aminoalkyl side chains.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by FTIR, NMR, and UV-Vis spectroscopy confirm the successful formation of sulfonamide bonds and substitution patterns.

Data Table: Typical Reaction Conditions and Yields for Related Sulfonamide Syntheses

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | 1,4-Dibromobenzene + chlorosulfonic acid | 0–5 | 2–4 | ~85 | Controlled addition, exothermic |

| Chlorination | Sulfonic acid + PCl5 or SOCl2 | Reflux (~80) | 3–5 | 80–90 | Conversion to sulfonyl chloride |

| Coupling with 2-aminoethylamine | Sulfonyl chloride + 2-aminoethylamine + base (NaOAc) | 80–85 | 4–8 | 75–85 | Stirring, aqueous/ethanol solvent system |

| Purification | Recrystallization from ethanol | Ambient | - | - | Yields pure sulfonamide |

Notes on Reaction Optimization and Challenges

- Purity of sulfonyl chloride: Essential to avoid side reactions; freshly prepared or purified sulfonyl chloride improves yield.

- Base selection: Sodium acetate is commonly used to neutralize HCl; triethylamine can also be employed but may affect solubility.

- Temperature control: Maintaining moderate temperatures prevents decomposition or side reactions.

- Solvent choice: Mixed aqueous-organic solvents facilitate solubility of both reactants and products.

- Reaction monitoring: TLC is effective for tracking sulfonylation progress.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of:

- Temperature : Critical for bromination and sulfonamide coupling steps. Excess heat may lead to decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Reaction Time : Extended times for halogenation steps ensure complete substitution.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while -NMR confirms intermediate purity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR verify aromatic proton environments and sulfonamide linkage.

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles (e.g., S-N-C bond geometry) .

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability, showing a sharp decomposition profile above 300°C .

Q. How does the thermal stability of this compound influence its handling and storage in laboratory settings?

- Methodological Answer : TGA data reveals a single-stage decomposition at >300°C, suggesting:

- Storage : Anhydrous conditions at 4°C to prevent hygroscopic degradation.

- Handling : Avoid prolonged exposure to temperatures >250°C during reactions .

Advanced Research Questions

Q. What experimental approaches are used to study the interaction between this compound and DNA, and what challenges arise in interpreting hybridization data?

- Methodological Answer :

- Strand Displacement Assays : Monitor competitive binding using fluorescent probes. The sulfonamide’s polyamide-like backbone may hybridize with DNA via Watson-Crick pairing, similar to PNA-DNA interactions .

- Challenges : Distinguishing nonspecific binding from sequence-specific interactions requires controlled ionic strength and melting curve analysis.

Q. How can researchers resolve discrepancies in thermal decomposition profiles of this compound reported across different studies?

- Methodological Answer : Contradictions arise from:

- Sample Purity : Impurities accelerate decomposition. Validate purity via HPLC.

- Instrument Calibration : Standardize TGA heating rates (e.g., 10°C/min) and gas flow rates.

- Data Interpretation : Use Kissinger-Akahira-Sunose (KAS) model-free kinetics to compare activation energies .

Q. What mechanistic insights have been gained from computational modeling of this compound’s electronic configuration and reactivity?

- Methodological Answer :

- DFT Calculations : Predict electrophilic aromatic substitution preferences (e.g., bromine directing effects).

- Molecular Dynamics : Simulate solvation effects on sulfonamide group protonation states, critical for biological activity .

Key Research Gaps

- Biological Target Specificity : Limited data on sulfonamide-DNA binding selectivity.

- Solvent Effects : Impact of polar solvents on reaction pathways remains underexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.